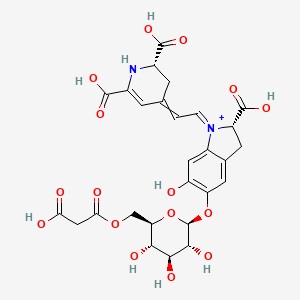

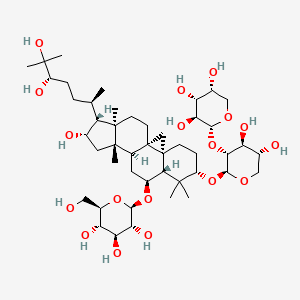

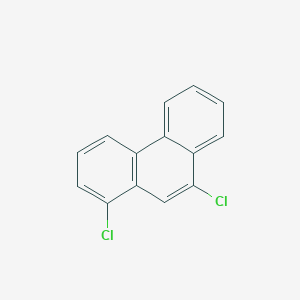

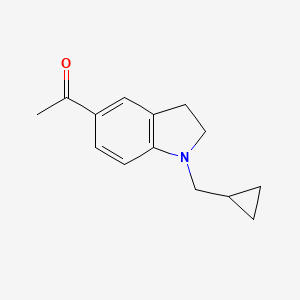

![molecular formula C10H19NO B1474457 (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol CAS No. 1932227-04-7](/img/structure/B1474457.png)

(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

Vue d'ensemble

Description

(1R,2R)-2-[Cyclobutyl(methyl)amino]cyclopentan-1-ol, often referred to as CBAMCP, is a cyclic amine that has been used in a variety of scientific research applications. It is a structural analog of the neurotransmitters dopamine and norepinephrine, and it has been studied for its potential to be used as a therapeutic agent. CBAMCP has been found to possess a wide range of biochemical and physiological effects, and it has been used in laboratory experiments to further explore its potential applications.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of amino acid derivatives. A study by Davies et al. (2003) demonstrated the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).

Stereoisomer Preparation

Research on the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate indicates that this compound can be prepared stereoselectively from diester derivatives of octa-2,6-diendioc acid. Key steps include conjugate addition and diastereoselective tandem conjugate addition cyclization (Urones et al., 2004).

Biohydroxylation

Chiral docking/protecting groups, like cyclopentanone, have been used in the biohydroxylation of unactivated methylene groups, exploring the scope and limitations of chiral auxiliaries in biohydroxylation. This has implications for cyclopentanone derivatives like (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (Raadt et al., 2000).

Medicinal Chemistry and Pharmacology

Antiviral Activity

Bisacchi et al. (1991) researched the synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. They found that compounds mimicking the absolute configuration of natural nucleosides were highly active against a range of herpesviruses in vitro (Bisacchi et al., 1991).

CC Chemokine Receptor Antagonists

Yang et al. (2007) discovered a 1,3-disubstituted cyclopentane scaffold with enhanced receptor binding and antagonist activity against the CC chemokine receptor 2 (CCR2), highlighting potential therapeutic applications (Yang et al., 2007).

Propriétés

IUPAC Name |

(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-11(8-4-2-5-8)9-6-3-7-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENGWUWJEGCFPE-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1)C2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCC[C@H]1O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

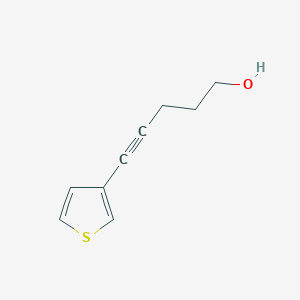

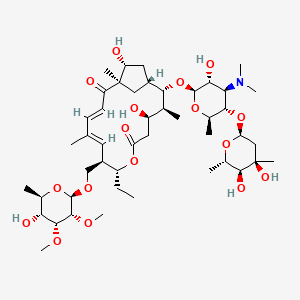

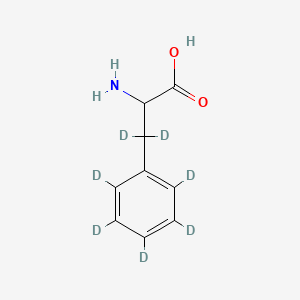

![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)